molecular formula C5H6N8 B5810545 N,N'-bis(1H-1,2,4-triazol-5-yl)methanimidamide

N,N'-bis(1H-1,2,4-triazol-5-yl)methanimidamide

Cat. No.: B5810545
M. Wt: 178.16 g/mol
InChI Key: GYILYOVPWCLOJW-UHFFFAOYSA-N
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Description

N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide is an organic compound that features two 1H-1,2,4-triazole rings connected by a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide typically involves the reaction of 1H-1,2,4-triazole with a suitable methanimidamide precursor under controlled conditions. Common reagents used in the synthesis include triethylamine and organic solvents such as ethanol or dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The triazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may target enzymes, receptors, or other proteins involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1H-1,2,4-triazol-5-yl)methanimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its dual triazole rings provide additional sites for interaction compared to simpler triazole compounds, potentially enhancing its efficacy in scientific and industrial applications .

Properties

IUPAC Name

N,N'-bis(1H-1,2,4-triazol-5-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N8/c1(6-4-8-2-10-12-4)7-5-9-3-11-13-5/h1-3H,(H3,6,7,8,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYILYOVPWCLOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC=NC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)N/C=N/C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25850-65-1
Record name NSC159890
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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